molecular formula C₃₂H₄₀O₆ B1141023 (3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate) CAS No. 120396-31-8

(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)

Cat. No. B1141023
M. Wt: 520.66
InChI Key:
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Description

The compound belongs to the class of organic chemicals known for their complex structures and diverse chemical properties. These compounds often contain multiple functional groups, leading to a wide range of chemical reactivity and potential applications in various fields such as materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of complex organic molecules like this compound typically involves multi-step organic reactions, each carefully designed to introduce specific functional groups or structural elements. Techniques such as cyclization reactions, which are crucial for forming ring structures like furans, and protection-deprotection strategies for sensitive functional groups, are commonly employed. For example, the synthesis of related compounds involves cyclization reactions and the use of sodium hydride as a base (Brooke et al., 1971).

Scientific Research Applications

Synthesis and Properties

  • A study by Gimazetdinov et al. (2016) detailed the synthesis of a new 1,2,3,4-functionalized cyclopentane, showcasing the versatility of cyclopenta compounds in chemical synthesis and their potential applications in creating complex molecular structures (Gimazetdinov et al., 2016).
  • Research by Marynowski et al. (2002) identified phenyl derivatives of dibenzo[b,d]furan in geological samples, suggesting the environmental occurrence and stability of furan derivatives, which could be relevant in understanding the behavior of similar compounds in natural settings (Marynowski et al., 2002).

Chemical Reactions and Applications

  • A publication by Tran et al. (2013) explored the O-alkylation and ester migration in phenolic 2,3-diaryl-2,3-dihydrobenzo[b]furans, providing insights into the reactivity and potential for modification of furan compounds, which could be applicable in synthesizing derivatives of the compound (Tran et al., 2013).
  • The work of Shipilovskikh and Rubtsov (2014) on the decyclization of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate under the action of aliphatic amines reveals the complex reactions furan derivatives can undergo, which might be relevant for chemical transformations of the compound of interest (Shipilovskikh & Rubtsov, 2014).

properties

IUPAC Name

[(3aR,4R,6aS)-4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40O6/c1-2-3-4-5-9-17-32(35-19-20-36-32)18-16-26-27-21-30(33)37-29(27)22-28(26)38-31(34)25-14-12-24(13-15-25)23-10-7-6-8-11-23/h6-8,10-15,26-29H,2-5,9,16-22H2,1H3/t26-,27-,28?,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDQUGHBBZIKTE-ZTTQFBNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1(OCCO1)CCC2C(CC3C2CC(=O)O3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC1(OCCO1)CC[C@@H]2[C@H]3CC(=O)O[C@H]3CC2OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3aR,4R,6aS)-4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate

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